S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate - 164398-62-3

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate

Catalog Number: EVT-1377827
CAS Number: 164398-62-3
Molecular Formula: C22H16N2O3S2
Molecular Weight: 420.5g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Imidazole derivatives have also been investigated for their potential in treating retinal diseases. []
  • They have been explored as components in bipolar small molecular hosts for blue organic light-emitting diodes (OLEDs). []

(4Z)-1-[(E)-(4-Meth­oxy­benzyl­idene)amino]-2-phenyl-4-[(thio­phen-2-yl)­methyl­idene]-1H-imidazol-5(4H)-one

  • Compound Description: This compound features an imidazole ring substituted with a phenyl group at the 2-position, a (thiophen-2-yl)methylidene group at the 4-position, and a (4-methoxybenzylidene)amino group at the 1-position. The compound also contains a 5(4H)-one moiety within the imidazole ring. The research focuses on the crystal structure and intramolecular hydrogen bonding of this compound.

Ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate

  • Compound Description: This compound features an imidazole ring with a 3-nitrophenyl substitution at the 2-position, a phenyl group at the 5-position, and a sulfanyl acetate group at the 4-position. The paper highlights its synthesis via microwave-mediated combinatorial chemistry and conventional methods.

(4Z)-2-Phenyl-1-{(E)-[4-(propan-2-yl)benzylidene]amino}-4-[(thiophen-2-yl)methylidene]-1H-imidazol-5(4H)-one

  • Compound Description: This compound has an imidazole core substituted with a phenyl group at the 2-position, a (thiophen-2-yl)methylidene group at the 4-position, and a (4-(propan-2-yl)benzylidene)amino group at the 1-position. It also includes a 5(4H)-one moiety. The paper discusses the compound's crystal structure and intermolecular interactions.

[3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl]methanol Esters

  • Compound Description: This research explores a series of prodrug esters of [3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl]methanol for treating retinal diseases. The compounds feature an imidazole ring connected to a phenylmethanol moiety via an ethyl linker. Various substitutions on the imidazole and phenyl rings are investigated for their therapeutic potential.
  • Relevance: While both these compounds and S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate contain an imidazole ring, their overall structures and substitution patterns differ considerably. The related compounds lack the 2-phenyl substitution and feature an ethyl linker connecting the imidazole to a phenylmethanol group.

N 1-(3-Cyclohexylbutanoyl)-N 2-[3-(1H-imidazol-4-yl)propyl]guanidine (UR-AK 57)

  • Compound Description: This compound, named UR-AK57, is a potent partial agonist for human histamine H1 and H2 receptors. Its structure features an imidazole ring linked to a guanidine moiety through a propyl chain. The guanidine is further substituted with a 3-cyclohexylbutanoyl group.

2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid (KR-69232)

  • Compound Description: This compound, KR-69232, is a novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitor developed for potential therapeutic use against metabolic disorders like obesity, insulin resistance, and type II diabetes. The structure includes a benzo[d]imidazole core linked to a phenylcyclohexyl acetic acid moiety. The benzo[d]imidazole ring is further substituted with a 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide group.

(Imidazol-5-yl)methyl-2-quinolinone Derivatives

  • Compound Description: This research focuses on (imidazol-5-yl)methyl-2-quinolinone derivatives as farnesyl protein transferase inhibitors. The compounds feature a quinolinone ring linked to an imidazole ring through a methylene bridge. Various substitutions on both rings are explored to optimize their inhibitory activity.

3-Aryl-5-[(aryloxy)alkyl]-3-[(1H-imidazol-1-yl)methyl]-2-methylisoxazolidines

  • Compound Description: This research focuses on the synthesis and antifungal activity of a series of 3-aryl-5-[(aryloxy)alkyl]-3-[(1H-imidazol-1-yl)methyl]-2-methylisoxazolidines. These compounds feature an imidazole ring connected to an isoxazolidine ring system.

(Z)-5-ethylidene-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one Derivatives

  • Compound Description: This research investigates a series of (Z)-5-ethylidene-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one derivatives for their antimicrobial and antitubercular activities. These compounds feature an imidazole ring substituted with a triazine ring and a phenyl group.

(E)-5-(4-((Z)-4-substitutedbenzylidene-2-thienylmethylene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) benzylidene)thiazolidine-2,4-diones

  • Compound Description: This research involves the synthesis and evaluation of (E)-5-(4-((Z)-4-substitutedbenzylidene-2-thienylmethylene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzylidene)thiazolidine-2,4-diones for antimycobacterial and antimicrobial activities. These compounds feature an imidazole ring linked to a thiazolidine-2,4-dione moiety through a benzylidene bridge. The imidazole ring is further substituted with a phenyl group and a thienylmethylene group.

2-((S)-pyrrolidin-2-yl)-5-(2-(4-(5-((S)-pyrrolidin-2-yl)-1H-imidazol-2-yl)phenyl)benzofuran-5-yl)-1H-imidazole (MK-4882) and Tetracyclic Indole-based NS5A Inhibitors

  • Compound Description: This research discusses MK-4882, a potent HCV NS5A inhibitor, and its modification into tetracyclic indole-based inhibitors, including MK-8742. MK-4882 features two imidazole rings connected by a benzofuran moiety. The tetracyclic indole-based inhibitors incorporate a cyclic constraint into the MK-4882 core, leading to improved virologic profiles.

Methyl ((S)-1-((S)-2-(4-(4-(6-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)quinoxalin-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate (Compound 17)

  • Compound Description: This research describes the discovery of novel HCV NS5A inhibitors, including compound 17, with improved resistance profiles compared to daclatasvir. Compound 17 features two imidazole rings linked by a quinoxaline moiety and possesses additional peptide-like substitutions.

N-Substituted Imidazolidine-2-thiones

  • Compound Description: This research investigates the variable coordination and C-S bond cleavage activity of N-substituted imidazolidine-2-thiones towards copper. The study focuses on understanding the structural variations and reactivity of these compounds upon complexation with copper.

Mono- and Binuclear Chiral N,N,O-Scorpionate Zinc Alkyls

  • Compound Description: This research describes the synthesis and characterization of mono- and binuclear chiral N,N,O-scorpionate zinc alkyls as efficient initiators for the ring-opening polymerization of rac-lactide. These complexes utilize bis(pyrazol-1-yl)methane-based ligands and exhibit varying catalytic activity depending on their nuclearity and ligand structure.

2-Pyrrolidin-2-yl-5-{4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)buta-1,3-diynyl]phenyl}-1H-imidazole Derivatives (AV4025)

  • Compound Description: This research describes the discovery of AV4025, a potent next-generation HCV NS5A inhibitor. AV4025 belongs to a series of 2-pyrrolidin-2-yl-5-{4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)buta-1,3-diynyl]phenyl}-1H-imidazole derivatives, featuring two imidazole rings connected by a buta-1,3-diynyl linker and possessing pyrrolidine substituents.

Substituted 5-((5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)methyl)pyrimidine-2,4,6(1H,3H,5H)-triones

  • Compound Description: This research focuses on the microwave-assisted synthesis of substituted 5-((5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)methyl)pyrimidine-2,4,6(1H,3H,5H)-triones and their antimicrobial activity. These compounds feature an imidazole ring linked to a pyrimidine-2,4,6-trione moiety through a methylene bridge.

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide (L755507) and (S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

  • Compound Description: This research investigates the signaling pathways activated by L755507, a selective β3-adrenoceptor agonist, and L748337, a selective β3-adrenoceptor antagonist. These compounds are structurally complex and contain multiple functional groups, including sulfonamides and substituted phenoxypropylamino moieties.
  • Relevance: These compounds are not structurally related to S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate and do not share any common structural features. Their inclusion in this list is likely due to an error in the initial query or data processing.

Benzimidazole-Linked 1,3,4-Oxadiazole Derivatives

  • Compound Description: This research focuses on the synthesis and antibacterial activity of novel benzimidazole-linked 1,3,4-oxadiazole derivatives. These compounds feature a benzimidazole ring connected to an oxadiazole ring through an ethyl linker.

Pyrimidone Derivatives with Morpholine and Benzimidazole Substituents

  • Compound Description: This research involves the preparation and biological screening of novel heterocyclic compounds derived from pyrimidone. The synthesized compounds include complex structures featuring pyrimidone rings linked to pyrrolidine rings, further substituted with morpholine and benzimidazole moieties.

fac-Re(CO)3+ and 99mTc(CO)3+ Complexes with Flutamide Analogues

  • Compound Description: This research focuses on the development of fac-99mTc(CO)3+ based single photon emission computed tomography (SPECT) imaging agents for prostate cancer. The study involves the synthesis and characterization of fac-Re(CO)3+ and 99mTc(CO)3+ complexes with bifunctional chelate-linked flutamide analogues.

5-Benzylidene-3-[2-(2,3-dihydro-1H-benzimidazol-2-yl)phenyl]-2-imino-1,3-thiazolidin-4-one Derivatives

  • Compound Description: This research involves the synthesis, characterization, and pharmacological screening of novel benzimidazole derivatives, including 5-benzylidene-3-[2-(2,3-dihydro-1H-benzimidazol-2-yl)phenyl]-2-imino-1,3-thiazolidin-4-one derivatives. These compounds feature a benzimidazole ring linked to a thiazolidinone moiety through a phenyl bridge.

3-(Substituted amino)-1H-indole-2-carboxylic Acid Esters and 3-(Substituted amino)benzo[b]thiophene-2-carboxylic Acid Esters

  • Compound Description: This research investigates a series of 3-(substituted amino)-1H-indole-2-carboxylic acid esters and 3-(substituted amino)benzo[b]thiophene-2-carboxylic acid esters as inhibitors of interleukin-4 gene expression. These compounds feature either an indole or a benzo[b]thiophene ring system, with various substitutions at the 3-position.

4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl Boronic Acid

  • Compound Description: This research describes a precolumn fluorescence labeling method for the simultaneous determination of hydroxyzine and cetirizine in human serum. The method employs 4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl boronic acid as a fluorescent labeling reagent.

-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([3H]A-585539)

  • Compound Description: This research characterizes [3H]A-585539, a novel high-affinity α7 neuronal nicotinic receptor agonist radioligand. The compound features a bicyclo[2.2.1]heptane ring system substituted with a phenylpyridazine moiety.
  • Relevance: This compound is not structurally related to S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate and does not share any common structural features. Its inclusion in this list may be due to an error in the initial query or data processing.

Properties

CAS Number

164398-62-3

Product Name

S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate

IUPAC Name

S-[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate

Molecular Formula

C22H16N2O3S2

Molecular Weight

420.5g/mol

InChI

InChI=1S/C22H16N2O3S2/c25-22(17-12-6-2-7-13-17)28-20-21(29(26,27)18-14-8-3-9-15-18)24-19(23-20)16-10-4-1-5-11-16/h1-15H,(H,23,24)

InChI Key

HVNBQUQHTULVQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.